Allyl 4-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a complex organic molecule, likely used in advanced organic chemistry or pharmaceutical research. It appears to contain several functional groups, including an allyl group, a methoxyphenyl group, a chlorobenzyl group, and a tetrahydropyrimidine group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using the Williamson etherification method . This involves the condensation of chloromethyl chlorobenzene with sodium salts of phenylazo phenols .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and light polarized optical microscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques such as differential scanning calorimetry (DSC) and thermal analysis .Scientific Research Applications
Synthesis and Chemical Reactions
A notable application of this compound is found in the study of multicomponent reactions, such as the Biginelli reaction, which offers a pathway to synthesize pyrimidine derivatives with potential biological activity. The four-component Biginelli reaction, for instance, has been utilized to create a variety of methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates, showcasing the compound's relevance in generating functionally diverse pyrimidines (Gein, Zamaraeva, Gorgopina, & Dmitriev, 2020).
Biological and Pharmacological Potential
Research on derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid reveals a broad spectrum of reactions, leading to compounds with potential biological applications. These derivatives have been explored for their utility in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, compounds that may have pharmacological relevance (Kappe & Roschger, 1989).
Antimicrobial and Anticancer Activities
In the field of medicinal chemistry, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds has demonstrated anti-inflammatory and analgesic activities, highlighting the compound's contribution to developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antibacterial Activity
Further emphasizing its biomedical application, novel chromone-pyrimidine coupled derivatives synthesized using environmentally friendly methods have been evaluated for their antifungal and antibacterial activities, offering insights into the compound's potential as a basis for antimicrobial drugs (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Properties
IUPAC Name |
prop-2-enyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-4-11-29-22(27)20-14(2)25-23(31)26-21(20)16-7-10-18(19(12-16)28-3)30-13-15-5-8-17(24)9-6-15/h4-10,12,21H,1,11,13H2,2-3H3,(H2,25,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKGGJIMNUKCEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.